8-Bromo-2-(trifluoromethyl)quinoline

Catalog No.
S689898
CAS No.
176722-63-7
M.F
C10H5BrF3N
M. Wt
276.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2-(trifluoromethyl)quinoline

CAS Number

176722-63-7

Product Name

8-Bromo-2-(trifluoromethyl)quinoline

IUPAC Name

8-bromo-2-(trifluoromethyl)quinoline

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

InChI

InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H

InChI Key

OSWXDIFARUFKTR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F

8-Bromo-2-(trifluoromethyl)quinoline is an organic compound characterized by a quinoline core, which consists of a fused benzene and pyridine ring. This compound features a bromine atom at the 8th position and a trifluoromethyl group (CF₃) at the 2nd position. The presence of these substituents imparts unique chemical properties that are of interest in various fields, particularly in pharmaceuticals and agrochemicals. Quinolines and their derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects .

Currently, there is no scientific literature available describing a specific mechanism of action for 8-Bromo-2-(trifluoromethyl)quinoline.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to laboratory regulations.

The reactivity of 8-Bromo-2-(trifluoromethyl)quinoline can be influenced by its electron-withdrawing trifluoromethyl group, which affects electrophilic aromatic substitution reactions. Common reactions include:

  • Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group can enhance the reactivity of the benzene ring towards electrophiles, facilitating reactions such as nitration, halogenation, and sulfonation .
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Several synthetic routes exist for producing 8-Bromo-2-(trifluoromethyl)quinoline:

  • Condensation Reactions: One common method involves the condensation of aromatic amines with trifluoroacetyl compounds under acidic conditions. This approach allows for the introduction of the trifluoromethyl group at the desired position on the quinoline ring .
  • Electrophilic Trifluoromethylation: Using reagents like trifluoromethyl iodide in the presence of a base can facilitate direct trifluoromethylation at the 2-position of quinoline derivatives .
  • Bromination: The introduction of bromine can be achieved via electrophilic bromination using bromine or N-bromosuccinimide in suitable solvents .

8-Bromo-2-(trifluoromethyl)quinoline has potential applications in various domains:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development due to their biological activities.
  • Agriculture: Quinolines are utilized in agrochemicals for pest control and crop protection due to their efficacy against harmful organisms.
  • Material Science: Compounds with fluorinated groups often exhibit unique properties that can be harnessed in materials science, particularly in developing advanced coatings and polymers.

Several compounds share structural similarities with 8-Bromo-2-(trifluoromethyl)quinoline, each exhibiting unique properties:

Compound NameStructural FeaturesSimilarity Index
4-Bromo-6-(trifluoromethyl)quinolineBromine at 4th position0.97
5-Bromo-8-(trifluoromethyl)quinolineBromine at 5th position0.92
3-Bromo-4-chloro-6-(trifluoromethyl)quinolineChlorine at 4th position0.91
6-Bromo-2-trifluoromethylquinolineBromine at 6th position0.79
2-Methyl-7-(trifluoromethyl)quinolineMethyl group at 2nd position0.76

These compounds highlight the versatility of quinolines and their derivatives in terms of chemical reactivity and biological activity. The unique positioning of substituents like bromine and trifluoromethyl groups significantly influences their properties and potential applications.

The synthesis of 8-bromo-2-(trifluoromethyl)quinoline emerged alongside advancements in late-stage functionalization of quinoline derivatives. Early routes relied on copper-mediated cross-coupling reactions, such as the Ullmann coupling, to introduce bromine at the 8-position of pre-functionalized quinolines. A landmark study by Cottet et al. (2003) demonstrated the efficacy of potassium fluoride and copper(I) iodide in mediating the trifluoromethylation of 8-bromo-2-chloroquinoline precursors, achieving yields of 64%. Concurrently, radical trifluoromethylation methods using sodium trifluoromethanesulfinate (Langlois reagent) provided complementary pathways for installing the CF₃ group under mild conditions.

The development of palladium-catalyzed Suzuki-Miyaura couplings further expanded access to this scaffold. For instance, 4-bromo-2,8-bis(trifluoromethyl)quinoline served as a key intermediate in synthesizing antimalarial agents via cross-coupling with vinylboronic esters. These methodological advances solidified 8-bromo-2-(trifluoromethyl)quinoline as a versatile intermediate in medicinal chemistry campaigns.

Table 1: Key Synthetic Routes to 8-Bromo-2-(trifluoromethyl)quinoline

MethodReagents/ConditionsYieldReference
Copper-mediated couplingKF, CuI, 1-methyl-2-pyrrolidone, 50°C, 20h64%
Radical trifluoromethylationCF₃SO₂Na, t-BuOOH, CH₃CN, rt55%
Suzuki-Miyaura couplingPd(PPh₃)₂Cl₂, Na₂CO₃, DME, 80°C87%

Position in Heterocyclic Chemistry

As a polyhalogenated quinoline, this compound exemplifies the interplay between electronic effects and reactivity in heterocyclic systems. The trifluoromethyl group at C-2 exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic substitution to the 5- and 7-positions. Conversely, the bromine atom at C-8 acts as a regiochemical control element, enabling selective cross-coupling reactions. This duality is exemplified in Sonogashira alkynylations, where the 8-bromo substituent undergoes palladium-catalyzed coupling while the CF₃ group remains inert.

The molecule’s planarity and conjugation also influence its optical properties. Studies on tris-alkynylated derivatives reveal intense fluorescence (quantum yields up to 0.89), attributed to extended π-systems and reduced non-radiative decay pathways. Such characteristics make it a candidate for organic light-emitting diodes (OLEDs) and fluorescence-based sensors.

Significance in Quinoline-Based Research

Quinoline derivatives bearing trifluoromethyl and halogen substituents have become cornerstones in drug discovery. The trifluoromethyl group’s hydrophobicity and electronegativity enhance membrane permeability and target binding, as seen in antimalarial agents like mefloquine. 8-Bromo-2-(trifluoromethyl)quinoline serves as a precursor to compounds with demonstrated antifungal and antiparasitic activities. For example, green synthesis protocols using this scaffold under metal-free conditions yielded 2-trifluoromethylquinolines with potent antifungal effects against Candida albicans (MIC = 8 µg/mL).

In materials science, its derivatives enable the construction of conjugated polymers for photovoltaic devices. Alkynylated analogs exhibit broad absorption spectra (λₐᵦₛ = 350–450 nm) and tunable bandgaps, making them suitable for organic semiconductors.

Table 2: Applications of 8-Bromo-2-(trifluoromethyl)quinoline Derivatives

ApplicationDerivative StructureKey Property/ActivityReference
Antifungal agents4-Amino-2-CF₃-quinolineInhibition of ergosterol synthesis
OLED materialsTris(alkynyl)-2-CF₃-quinolineΦꜜ = 0.89, λₑₘ = 520 nm
Antimalarial candidatesVinyl-2,8-bis(CF₃)-quinolineIC₅₀ = 12 nM vs. P. falciparum

XLogP3

3.9

Wikipedia

8-Bromo-2-(trifluoromethyl)quinoline

Dates

Last modified: 08-15-2023

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